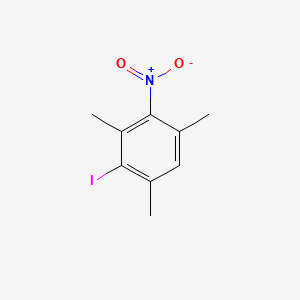
2-Iodo-1,3,5-trimethyl-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-1,3,5-trimethyl-4-nitrobenzene is an organic compound with the molecular formula C9H10INO2. It is a derivative of benzene, where the benzene ring is substituted with iodine, three methyl groups, and a nitro group. This compound is known for its unique chemical properties and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1,3,5-trimethyl-4-nitrobenzene typically involves a multi-step process:
Nitration: The starting material, 1,3,5-trimethylbenzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position.
Iodination: The nitrated product is then subjected to iodination using iodine and a suitable oxidizing agent, such as iodic acid, to introduce the iodine atom at the ortho position relative to the nitro group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and concentration of reagents, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-1,3,5-trimethyl-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different substituents replacing the iodine atom.
Reduction: 2-Amino-1,3,5-trimethyl-4-nitrobenzene.
Oxidation: 2-Iodo-1,3,5-trimethyl-4-carboxybenzene.
Aplicaciones Científicas De Investigación
2-Iodo-1,3,5-trimethyl-4-nitrobenzene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: In the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: As a precursor for the synthesis of advanced materials with specific properties.
Chemical Biology: In the study of biological systems and the development of chemical probes.
Mecanismo De Acción
The mechanism of action of 2-Iodo-1,3,5-trimethyl-4-nitrobenzene depends on the specific application. In general, the compound interacts with molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions, leading to the formation of new chemical bonds and the modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Iodo-1,3,5-trimethylbenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Iodo-4-nitrotoluene: Has only one methyl group, resulting in different steric and electronic properties.
1-Iodo-3,5-dimethyl-4-nitrobenzene: Similar structure but with one less methyl group, affecting its reactivity and applications.
Uniqueness
2-Iodo-1,3,5-trimethyl-4-nitrobenzene is unique due to the presence of three methyl groups, which influence its chemical reactivity and physical properties. The combination of iodine and nitro groups also provides a versatile platform for various chemical transformations and applications in research.
Propiedades
Fórmula molecular |
C9H10INO2 |
|---|---|
Peso molecular |
291.09 g/mol |
Nombre IUPAC |
2-iodo-1,3,5-trimethyl-4-nitrobenzene |
InChI |
InChI=1S/C9H10INO2/c1-5-4-6(2)9(11(12)13)7(3)8(5)10/h4H,1-3H3 |
Clave InChI |
WVNAMCMHOHMVJD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1[N+](=O)[O-])C)I)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


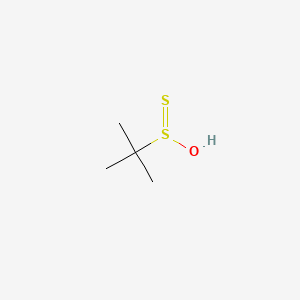
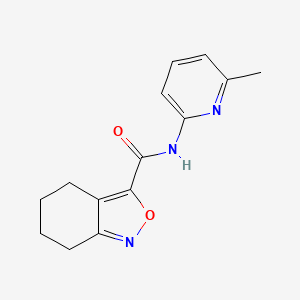
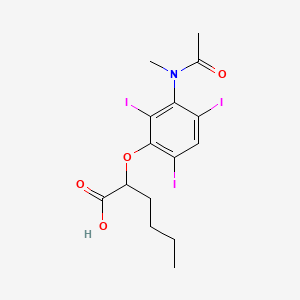
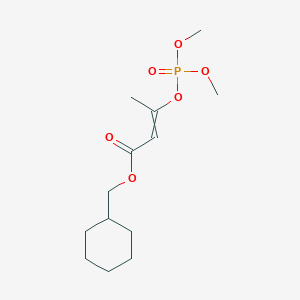

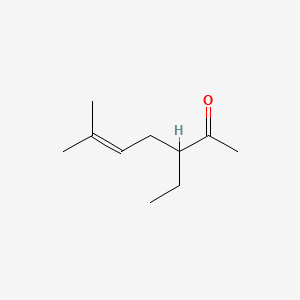
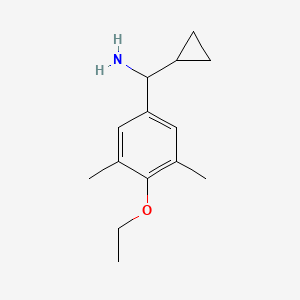
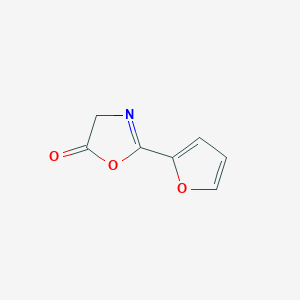
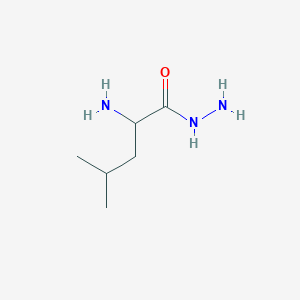
![1H-Pyrrolo[1,2-a]benzimidazole,2,3-dihydro-,4-oxide(8CI,9CI)](/img/structure/B13796592.png)
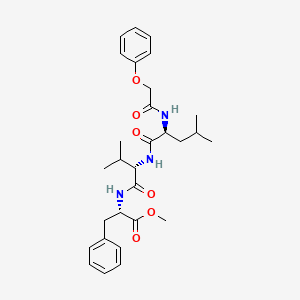
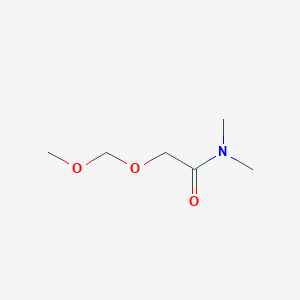
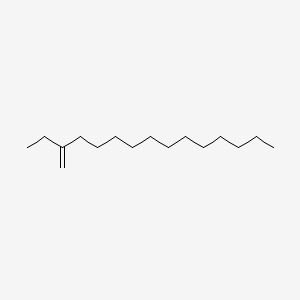
![3-[[amino(methyl)amino]methyl]-4-bromophenol;benzenesulfonic acid;oxalic acid](/img/structure/B13796607.png)
